molecular formula C17H25ClN2O3S B2564509 3-chloro-4-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034204-59-4

3-chloro-4-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2564509
CAS No.: 2034204-59-4
M. Wt: 372.91
InChI Key: DKLAORYAJOMZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034204-59-4) is a high-purity, research-focused benzenesulfonamide compound with a molecular formula of C 17 H 25 ClN 2 O 3 S and a molecular weight of 372.9 g/mol . This chemical features a hybrid structure integrating a substituted benzenesulfonamide group linked to a piperidine moiety that is further functionalized with a tetrahydrofuran ring. Its primary research value lies in its potential as a modulator of voltage-gated sodium channels (Na V ) . Compounds within this structural class are investigated for their therapeutic potential in treating a range of neurological disorders, including epilepsy and convulsions, due to their ability to inhibit sodium channel activity and thereby decrease neuronal excitability . The integration of the tetrahydrofuran and piperidine rings is a key structural feature often employed in medicinal chemistry to fine-tune the compound's physicochemical properties, potency, and selectivity. Researchers utilize this benzenesulfonamide in preclinical studies to explore novel pathways for central nervous system (CNS) drug discovery and to elucidate the complex mechanisms of sodium channel function and pharmacology. Applications: This product is intended for research applications only, including in vitro biological assays, mechanism of action (MOA) studies, and as a reference standard in analytical chemistry. Important Note: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-chloro-4-methyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3S/c1-13-2-3-16(10-17(13)18)24(21,22)19-11-14-4-7-20(8-5-14)15-6-9-23-12-15/h2-3,10,14-15,19H,4-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLAORYAJOMZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C15H22ClN2O2S
  • Molecular Weight : 320.87 g/mol
  • SMILES Notation : CC1=CC=C(C(=C1)Cl)S(=O)(=O)N(C2CCN(CC2)C(C3CCOCC3)C)C

Research indicates that 3-chloro-4-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibits various biological activities, primarily through its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in extracellular matrix degradation and tumor metastasis .
  • Anticancer Properties : In vitro studies demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer models. The IC50 values ranged from 0.87 to 12.91 μM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
  • Targeting EGFR Mutations : Preliminary studies suggest that the compound may act as a competitive ATP inhibitor and an allosteric inhibitor of mutated forms of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Pharmacokinetics

The pharmacokinetic profile of 3-chloro-4-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide shows promising characteristics:

  • Bioavailability : Following oral administration, the bioavailability was reported at approximately 31.8%, which is favorable for therapeutic applications .
  • Clearance Rate : The clearance rate was measured at 82.7 mL/h/kg, suggesting a moderate elimination from systemic circulation .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Metastasis : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to controls, demonstrating its potential as an antimetastatic agent .
  • Toxicity Assessment : In toxicity evaluations conducted on Kunming mice, the compound exhibited no acute toxicity at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Summary of Findings

ParameterValue
Molecular FormulaC15H22ClN2O2S
Molecular Weight320.87 g/mol
IC50 (MDA-MB-231)0.87 - 12.91 μM
Oral Bioavailability31.8%
Clearance Rate82.7 mL/h/kg
Acute Toxicity (in mice)No toxicity at 2000 mg/kg

Comparison with Similar Compounds

The following sections compare the target compound with structurally related benzenesulfonamide derivatives from published studies.

Structural Modifications and Substituent Effects

Benzenesulfonamide Core
  • Target Compound : 3-Chloro-4-methyl substitution.
  • Compound 15 () : 3-Chloro substitution only; lacks the 4-methyl group. The simpler substitution pattern may reduce steric hindrance compared to the target compound .
  • Compound 10c (): 4-Chloro substitution on benzene; attached to a 1,4-diazepane ring instead of piperidine.
Piperidine/Tetrahydrofuran Modifications
  • Target Compound: Tetrahydrofuran-3-yl substituent on piperidine.
  • Compound 15 () : Features a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxyethyl group on piperidine. The fused dihydrobenzofuran system increases aromaticity and rigidity compared to tetrahydrofuran .
  • Compound 6d () : Contains a benzhydrylpiperazine group. The bulky benzhydryl moiety may improve metabolic stability but reduce solubility .

Spectroscopic Characterization

  • Target Compound : Expected characterization via ¹H/¹³C NMR (confirming tetrahydrofuran and piperidine connectivity) and ESI-MS (for molecular ion [M+H]⁺).
  • Compound 15 (Ev2) : Validated by ¹H/¹³C NMR and UPLC/MS, with high purity (>95%) .
  • Compound 6d (Ev1) : Characterized by ¹⁹F NMR (for fluorinated analogs) and ESI-MS .

Pharmacological Implications (Inferred)

  • Compound 15 (Ev2) : Designed as a dual α2A/5-HT7 receptor ligand. The dihydrobenzofuran group may enhance CNS penetration .
  • Compound 10c (Ev6) : As a 1,4-diazepane derivative, it may exhibit distinct binding kinetics compared to piperidine-based analogs .
  • Target Compound : The tetrahydrofuran substituent could modulate selectivity for receptors sensitive to oxygen-containing heterocycles.

Q & A

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in a fume hood due to potential release of HCl gas during sulfonamide formation .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.